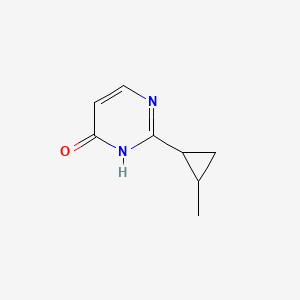
6-Ethoxypyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxypyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . It is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as FT-IR, XRD, TGA, TEM, SEM, and VSM . These techniques can provide detailed information about the compound’s structure, including its atomic arrangement and chemical bonds .Wissenschaftliche Forschungsanwendungen
Hepatitis C Virus Inhibition
6-Ethoxypyrimidine-4-carboxylic acid derivatives have shown promise in inhibiting the hepatitis C virus (HCV). A study by Stansfield et al. (2004) explored the use of 5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B polymerase, an essential enzyme for the virus's replication. This research led to the development of more effective inhibitors with improved activity against HCV (Stansfield et al., 2004).
Development of Novel Chemical Compounds
Research by Bakhite et al. (2005) involved the synthesis of various novel compounds using 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides. These compounds are valuable in the development of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems, showcasing the versatility of this compound in synthetic chemistry (Bakhite et al., 2005).
Catalytic Activities and Complex Formation
The work of Drabina et al. (2010) on 6-(1,3-oxazolin-2-yl)pyridine-2-carboxylates, derived from this compound, led to the formation of stable complexes with Cu(II) ions. These complexes were used as catalysts for addition reactions in organic chemistry, demonstrating the potential of this compound derivatives in catalysis (Drabina et al., 2010).
Synthesis of Pyrimidines and Related Compounds
El-Dean and Abdel-Moneam (2002) reported on the synthesis of various pyrimidines and thienopyrimidines using 5-ethoxycarbonyl-4-methyl-2-phenylpyrimidin-6(1H)-thione. This study highlights the use of this compound derivatives in the synthesis of structurally diverse pyrimidines, an important class of compounds in medicinal chemistry (El-Dean & Abdel-Moneam, 2002).
Eigenschaften
IUPAC Name |
6-ethoxypyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-6-3-5(7(10)11)8-4-9-6/h3-4H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCLBSYJNFTXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2597424.png)
![6,7-dihydro-5H-benzo[7]annulen-2-amine hydrochloride](/img/structure/B2597425.png)




![[5-(3-Methoxyphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2597434.png)
![7-bromo-4-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2597435.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2597437.png)



![methyl 4-(((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate](/img/structure/B2597444.png)
![N-Cyclopropyl-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2597446.png)